1-(4-Isopropylphenyl)methanesulfonamide
Overview
Description
1-(4-Isopropylphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO2S . It belongs to the class of organic compounds known as sulfonamides, which are organosulfur compounds containing a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of 1-(4-Isopropylphenyl)methanesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with the sulfonyl group further connected to a 4-isopropylphenyl group .Chemical Reactions Analysis
Sulfonamides, including 1-(4-Isopropylphenyl)methanesulfonamide, are generally unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and arylsulfonamides can undergo ortho-lithiation .Scientific Research Applications
Chemoselective N-Acylation Reagents
1-(4-Isopropylphenyl)methanesulfonamide has been studied for its potential in developing chemoselective N-acylation reagents. Specifically, research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides derived from this compound revealed them to be promising candidates due to their excellent chemoselectivity, highlighting their utility in synthetic organic chemistry (Kondo et al., 2000).
Pd-catalyzed N-arylation
The compound has been utilized in the Pd-catalyzed N-arylation of methanesulfonamide, offering a more benign alternative to traditional methods. This methodology circumvents the use of potentially genotoxic reagents and byproducts, making it an attractive approach in the synthesis of complex molecules, as demonstrated in the synthesis of dofetilide (Rosen et al., 2011).
COX-2 Inhibitors
1-(4-Isopropylphenyl)methanesulfonamide derivatives have shown potential as COX-2 inhibitors, a class of drugs that have significant medical importance. The presence of a methanesulfonamide group at specific positions on 1,5-diarylpyrazole can result in potent and selective COX-2 inhibitors, illustrating the compound's relevance in drug development (Singh et al., 2004).
Catalysis in Asymmetric Dihydroxylations
Research has also explored the role of 1-(4-Isopropylphenyl)methanesulfonamide in catalysis, specifically in Sharpless asymmetric dihydroxylations. It is hypothesized to function as a cosolvent, aiding in the transfer of hydroxide ions from the water phase to the organic phase, and as a general acid catalyst, protonating intermediate osmate esters of conjugated aromatic olefins (Junttila & Hormi, 2009).
Structural Studies
The compound has been subject to structural studies, particularly in derivatives like nimesulidetriazole derivatives. These studies explore the molecular geometry, intermolecular interactions, and the nature of hydrogen bonds, shedding light on the compound's structural properties and potential applications in designing new materials or drugs (Dey et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4-propan-2-ylphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHGEDDAENKRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655650 | |
Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)methanesulfonamide | |
CAS RN |
64732-36-1 | |
Record name | 4-(1-Methylethyl)benzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64732-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Propan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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